9-Oxo-9-phenylnonanoic acid
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Overview
Description
9-Oxo-9-phenylnonanoic acid is a chemical compound with the molecular formula C15H20O3 It is characterized by the presence of a phenyl group attached to a nonanoic acid chain, with a ketone functional group at the ninth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9-phenylnonanoic acid typically involves the oxidation of 9-phenylnonanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an intermediate alcohol, which is further oxidized to the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also explored to minimize the environmental impact of the production process.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Electrophilic reagents such as halogens, nitrating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
9-Oxo-9-phenylnonanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Oxo-9-phenylnonanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets within proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
9-Oxononanoic acid: Similar structure but lacks the phenyl group.
9-Phenyl-7-oxononanoic acid: Similar structure with the ketone group at a different position.
Uniqueness: 9-Oxo-9-phenylnonanoic acid is unique due to the presence of both a phenyl group and a ketone functional group at the ninth carbon position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-oxo-9-phenylnonanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c16-14(13-9-5-4-6-10-13)11-7-2-1-3-8-12-15(17)18/h4-6,9-10H,1-3,7-8,11-12H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUPULAAJVYXRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40302717 |
Source
|
Record name | 9-Oxo-9-phenylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53702-23-1, 16269-05-9 |
Source
|
Record name | NSC153057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxo-9-phenylnonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40302717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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